molecular formula C16H17O5PS B3928676 diphenyl (1,1-dioxidotetrahydro-3-thienyl)phosphonate

diphenyl (1,1-dioxidotetrahydro-3-thienyl)phosphonate

Cat. No. B3928676
M. Wt: 352.3 g/mol
InChI Key: YHTGFNVVVDWDBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diphenyl (1,1-dioxidotetrahydro-3-thienyl)phosphonate is a chemical compound with the molecular formula C16H17O5PS and a molecular weight of 352.34 . It is also known as Phosphonic acid, (tetrahydro-1,1-dioxido-3-thienyl)-, diphenyl ester .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 352.34 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.

Mechanism of Action

The exact mechanism of action of diphenyl (1,1-dioxidotetrahydro-3-thienyl)phosphonate is not fully understood. However, it has been suggested that this compound may exert its biological effects by modulating the activity of various signaling pathways and enzymes.
Biochemical and Physiological Effects:
This compound has been found to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, such as TNF-α and COX-2. This compound has also been found to possess antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases. Furthermore, this compound has been found to have neuroprotective effects, suggesting its potential use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using diphenyl (1,1-dioxidotetrahydro-3-thienyl)phosphonate in lab experiments is its ability to exhibit a variety of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on diphenyl (1,1-dioxidotetrahydro-3-thienyl)phosphonate. One potential area of research is the development of new synthetic methods for this compound that may be more efficient or cost-effective. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases, such as neurodegenerative diseases and inflammatory disorders. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and its effects on various signaling pathways and enzymes.

Scientific Research Applications

Diphenyl (1,1-dioxidotetrahydro-3-thienyl)phosphonate has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. This compound has also been shown to possess antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases. Furthermore, this compound has been found to have neuroprotective effects, suggesting its potential use in the treatment of neurodegenerative diseases.

properties

IUPAC Name

3-diphenoxyphosphorylthiolane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17O5PS/c17-22(16-11-12-23(18,19)13-16,20-14-7-3-1-4-8-14)21-15-9-5-2-6-10-15/h1-10,16H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTGFNVVVDWDBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17O5PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
diphenyl (1,1-dioxidotetrahydro-3-thienyl)phosphonate
Reactant of Route 2
diphenyl (1,1-dioxidotetrahydro-3-thienyl)phosphonate
Reactant of Route 3
diphenyl (1,1-dioxidotetrahydro-3-thienyl)phosphonate
Reactant of Route 4
diphenyl (1,1-dioxidotetrahydro-3-thienyl)phosphonate
Reactant of Route 5
diphenyl (1,1-dioxidotetrahydro-3-thienyl)phosphonate
Reactant of Route 6
diphenyl (1,1-dioxidotetrahydro-3-thienyl)phosphonate

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